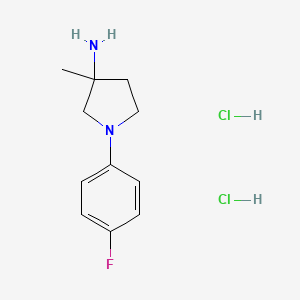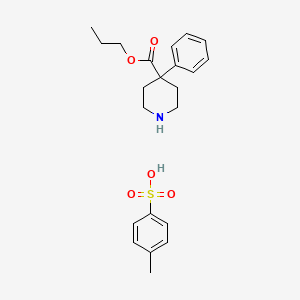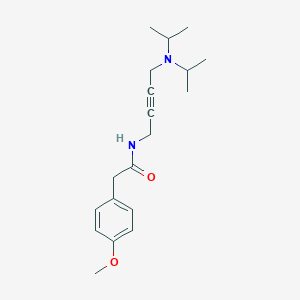![molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5](/img/structure/B2357255.png)
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide, also known as AC-93253, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mécanisme D'action
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide blocks the Kir2.1 channel by binding to the intracellular domain of the channel pore, which prevents the flow of potassium ions across the membrane. It also blocks the TRPV1 channel by binding to the extracellular domain of the channel and preventing the influx of calcium ions. This compound has been shown to have a higher affinity for the Kir2.1 channel than the TRPV1 channel.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects such as reducing the excitability of cells by blocking the Kir2.1 channel. It has also been shown to reduce pain sensation by blocking the TRPV1 channel. This compound has been used in the study of various diseases such as epilepsy, neuropathic pain, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several advantages for lab experiments such as its high affinity for the Kir2.1 channel, which makes it a useful tool for studying the role of this channel in cellular processes. It also has a high selectivity for the Kir2.1 channel over other potassium channels, which reduces the likelihood of off-target effects. However, this compound has limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide such as the study of its effects on other ion channels and its potential therapeutic applications. This compound has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research is needed to explore these applications. Additionally, the development of more soluble derivatives of this compound could improve its usefulness in lab experiments.
Méthodes De Synthèse
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been synthesized using various methods such as the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine and subsequent reaction with ethylene oxide. Another method involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine followed by the reaction with ethylene glycol. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been used in various scientific research applications such as the study of ion channels and their role in cellular processes. It has been shown to block the inward rectifier potassium channel Kir2.1, which is involved in regulating the resting membrane potential and excitability of cells. This compound has also been used in the study of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBYXGNJSMJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)






![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)

![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)
